![molecular formula C8H14ClN B2411522 Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride CAS No. 2089257-82-7](/img/structure/B2411522.png)

Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

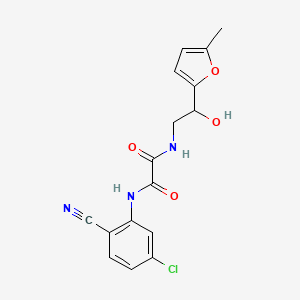

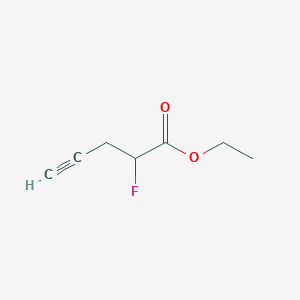

Tricyclo[3.2.1.0^{2,4}]octan-3-amine is an organic compound with the CAS Number: 90642-11-8 . It has a molecular weight of 123.2 . The IUPAC name for this compound is tricyclo [3.2.1.0~2,4~]oct-3-ylamine .

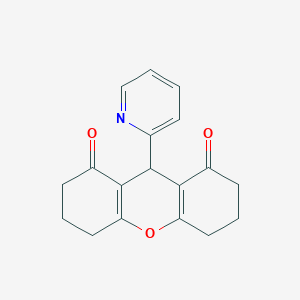

Molecular Structure Analysis

The molecular structure of Tricyclo[3.2.1.0^{2,4}]octan-3-amine can be represented by the InChI code: 1S/C8H13N/c9-8-6-4-1-2-5 (3-4)7 (6)8/h4-8H,1-3,9H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

Tricyclo[3.2.1.0^{2,4}]octan-3-amine is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Anti-Influenza Virus Activity

Tricyclic compounds with a unique amine moiety, including derivatives of Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, have shown promising anti-influenza A virus activity. One such compound demonstrated potent in vitro antiviral activity and good tolerance in mice, making it a potential novel anti-influenza virus agent for humans (Oka et al., 2001).

Synthesis and Reactivity

Research on the synthesis and reactivity of tricyclic compounds, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has been extensive. This includes the study of their stability and reaction under various conditions, offering insights into novel ring systems and their potential applications (Koltun & Kass, 2000).

Generation and Chemistry

The generation and chemistry of related tricyclic compounds have been explored, highlighting their unique properties and reactions. This includes the study of high-strain systems and their reactivity, expanding the understanding of polycyclic structures (Gon-Ann Lee et al., 2012).

Electrochemical Properties

Research into the modulation of electrochemical properties of polymers using different amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, has been conducted. This research demonstrates the ability to adjust the crosslinking and electrochemical parameters of polymers, which could have various industrial applications (Filpi et al., 2013).

Antiviral Activity

Some tricyclic compounds with amines have shown in vitro activity against influenza-A and -B viruses, highlighting their potential as antiviral agents. These findings suggest the possibility of developing new therapeutic agents based on tricyclic amine structures (Miller et al., 2001).

Catalyst in Chemical Reactions

Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives have been used as catalysts in various chemical reactions, including alkylation and transfer hydrogenation. This showcases their versatility in catalyzing different types of chemical processes (Satyanarayana et al., 2013).

Micellar Properties and Drug Delivery

Studies have explored the micellar properties of tricyclic antidepressants, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, in combination with non-ionic surfactants. These studies contribute to understanding the drug's behavior in aqueous media and its potential for controlled drug delivery (Alam & Siddiq, 2018).

Polymorphism and Thermal Behavior

Research into the salts of tricyclic amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has investigated their polymorphism and thermal behavior. Understanding these properties is crucial for applications in materials science and pharmaceuticals (Laus et al., 2011).

Hydrogel Applications

Tricyclic amine derivatives have been used in the development of pH- and thermo-responsive hydrogels for drug delivery, showcasing their potential in targeted drug release and enhancing drug bioavailability (Karimi et al., 2018).

Safety and Hazards

The safety information for Tricyclo[3.2.1.0^{2,4}]octan-3-amine includes several hazard statements: H226, H302, H314, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

tricyclo[3.2.1.02,4]octan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-6-4-1-2-5(3-4)7(6)8;/h4-8H,1-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMXKHQPMAODOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C3N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)